

Application Note: Analysis of Allyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Allyl propionate*

Cat. No.: *B1584478*

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust method for the identification and quantification of **allyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Allyl propionate** (prop-2-enyl propanoate) is a flavoring agent used in food products, fragrances, and cosmetics. [1][2][3] GC-MS provides the high sensitivity and specificity required for analyzing such volatile compounds, even within complex sample matrices. [4][5] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and expected results for the analysis of **allyl propionate**.

Experimental Protocol

Materials and Reagents

- **Allyl Propionate** Standard: Analytical grade, >99% purity.
- Solvents: HPLC or GC-grade solvents (e.g., Dichloromethane, Methanol, Hexane) for dilution and extraction.
- Anhydrous Sodium Sulfate: For removing water from solvent extracts. [6]
- Inert Gas: Helium (99.999% purity) or Hydrogen for use as the GC carrier gas. [5][7]

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

- For Simple Matrices (e.g., compounded fragrances): Direct analysis can often be achieved with simple dilution in a suitable solvent like hexane or methanol.[1]
- For Complex Aqueous Matrices (e.g., beverages):
 - Place a defined volume of the liquid sample into a separatory funnel.
 - Perform a liquid-liquid extraction using a non-polar solvent such as Dichloromethane.[6]
 - Collect the organic layer and dry it by passing it through anhydrous sodium sulfate.[6]
 - Concentrate the extract to a final volume of 1.0 mL.[6]
 - Transfer to a 2 mL autosampler vial for analysis.
- For Solid or Semi-Solid Matrices (e.g., foods, cosmetics): Headspace (HS) or Solid-Phase Microextraction (SPME) are highly effective for isolating volatile analytes.[1][4]
 - Place a known amount of the homogenized sample into a headspace vial.
 - For SPME, expose a fiber (e.g., DVB/CAR/PDMS) to the vial's headspace under controlled temperature and agitation to adsorb volatile compounds.[4][8]
 - The fiber is then directly desorbed in the hot GC inlet for analysis.[4]

Instrumentation and Conditions

The following tables outline the recommended starting parameters for the GC-MS system. These may require optimization depending on the specific instrument and column used.

Table 1: Gas Chromatograph (GC) Conditions

Parameter	Value
Column	HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][9]
Inlet Temperature	250 °C
Injection Mode	Split (Split ratio 100:1)[7]
Injection Volume	1 µL
Carrier Gas	Helium, Constant Flow Rate: 1.0 mL/min[10]
Oven Program	Initial Temp: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min at 250 °C.[7][11]

Table 2: Mass Spectrometer (MS) Conditions

Parameter	Value
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV[2]
Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Full Scan
Mass Range	35 - 350 amu
Solvent Delay	3 min

Expected Results and Data Presentation

Chromatographic Separation

Under the conditions specified, **allyl propionate** is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the system but can be confirmed by analyzing a pure standard.

Mass Spectrum and Fragmentation

Electron ionization of **allyl propionate** (Molecular Weight: 114.14 g/mol) produces a characteristic fragmentation pattern. The molecular ion peak (M^+) at m/z 114 may be weak or absent. The identification is confirmed by the presence of key fragment ions.[\[12\]](#)[\[13\]](#)

Table 3: Characteristic Mass Fragments for **Allyl Propionate**

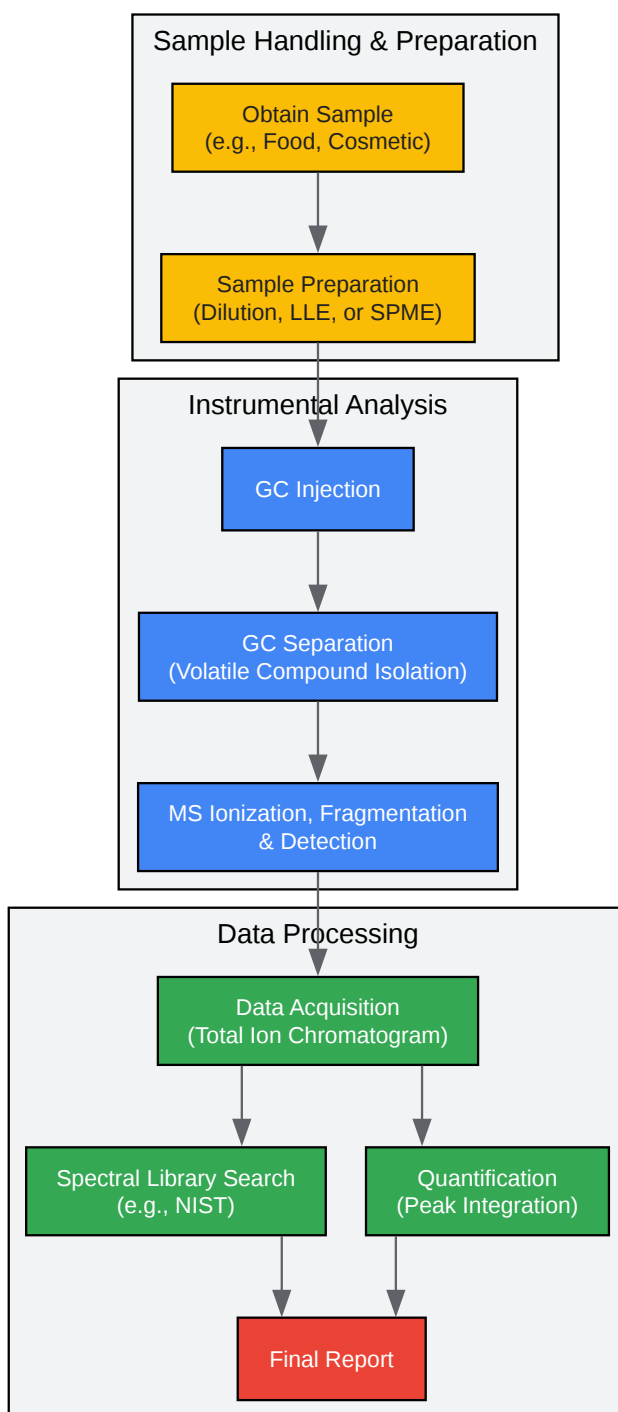
Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment Ion
57	100 (Base Peak)	$[C_3H_5O]^+$ (Propionyl cation)
29	~41	$[C_2H_5]^+$ (Ethyl cation)
41	~32	$[C_3H_5]^+$ (Allyl cation)
27	~16	$[C_2H_3]^+$
39	~15	$[C_3H_3]^+$

(Data derived from PubChem public spectral database)[\[2\]](#)

The fragmentation of esters is well-understood.[\[13\]](#) The most abundant peak (base peak) at m/z 57 is characteristic of the stable propionyl acylium ion, formed by cleavage of the bond between the oxygen and the allyl group. The peak at m/z 41 is characteristic of the allyl cation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final data interpretation.



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Caption: GC-MS analytical workflow for **allyl propionate**.

Conclusion

The GC-MS method outlined provides an effective and reliable protocol for the separation, identification, and quantification of **allyl propionate**. The combination of chromatographic separation with mass spectrometric detection ensures high confidence in the identification through characteristic retention times and fragmentation patterns.[5] The sample preparation techniques described can be adapted to various matrices, making this method broadly applicable in quality control for the food, flavor, and cosmetic industries.[1][5]

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